molecular formula C13H15N3 B090756 3-[Benzyl(2-cyanoethyl)amino]propanenitrile CAS No. 16728-92-0

3-[Benzyl(2-cyanoethyl)amino]propanenitrile

Cat. No. B090756
Key on ui cas rn: 16728-92-0
M. Wt: 213.28 g/mol
InChI Key: WWSYLVQUYMYQBU-UHFFFAOYSA-N
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Patent
US08076478B2

Procedure details

18.58 g of acrylonitrile was added dropwise to an aqueous solution (80 mL) of 10.71 g of benzylamine at room temperature over 1 hour and 20 minutes. Thereafter, the mixture was heated and stirred at 70° C. for 8 hours. After the reaction mixture was concentrated to dryness, 100 mL of water was added thereto, followed by extraction of the mixture with ethyl acetate (150 mL). After the organic layer obtained was washed with water, it was dried with anhydrous magnesium sulfate. The solvent was distilled off to give 19.93 g of the title compound as a colorless oil.
Quantity
18.58 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1](#[N:4])[CH:2]=[CH2:3].[CH2:5]([NH2:12])[C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1>>[C:1]([CH2:2][CH2:3][N:12]([CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[CH2:3][CH2:2][C:1]#[N:4])#[N:4]

Inputs

Step One
Name
Quantity
18.58 g
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
80 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred at 70° C. for 8 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the mixture was heated
CONCENTRATION
Type
CONCENTRATION
Details
After the reaction mixture was concentrated to dryness, 100 mL of water
ADDITION
Type
ADDITION
Details
was added
EXTRACTION
Type
EXTRACTION
Details
followed by extraction of the mixture with ethyl acetate (150 mL)
CUSTOM
Type
CUSTOM
Details
After the organic layer obtained
WASH
Type
WASH
Details
was washed with water, it
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried with anhydrous magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
The solvent was distilled off

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
C(#N)CCN(CCC#N)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 19.93 g
YIELD: CALCULATEDPERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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